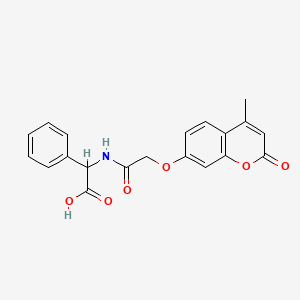![molecular formula C20H20N2O2S B2486134 ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate CAS No. 306278-80-8](/img/structure/B2486134.png)
ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate is a complex organic compound that features an imidazole ring substituted with phenyl and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the phenyl and methylphenyl groups. The final step involves the attachment of the sulfanyl and acetate groups. Specific reagents and conditions, such as the use of lutidine and TBTU as coupling agents, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell division, such as FtsZ . This inhibition disrupts the bacterial cell cycle, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl) ethanone: This compound shares a similar imidazole core but differs in its substituents.
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also feature aromatic rings and sulfur-containing groups but have different biological activities.
Uniqueness
Ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an antimicrobial agent targeting drug-resistant bacteria sets it apart from other similar compounds.
Propiedades
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-18(16-11-9-15(2)10-12-16)13-22(20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMXHBXDMQFBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2486051.png)


![2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazole](/img/structure/B2486055.png)

![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)
![methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2486059.png)


![1-methyl-2-oxo-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)


![4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2486071.png)

